molecular formula C21H20Cl2N2O3S B2583599 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine CAS No. 713099-87-7

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine

Cat. No.: B2583599
CAS No.: 713099-87-7
M. Wt: 451.36
InChI Key: ZJBPYBDYNSTQHD-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a dichlorophenyl group and a methoxynaphthalenylsulfonyl group

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and methoxynaphthalenylsulfonyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)piperazine: Lacks the methoxynaphthalenylsulfonyl group, resulting in different chemical and biological properties.

    4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3S/c1-28-20-8-9-21(17-5-3-2-4-16(17)20)29(26,27)25-12-10-24(11-13-25)19-14-15(22)6-7-18(19)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPYBDYNSTQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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